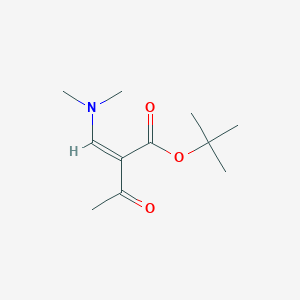
tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate
Übersicht
Beschreibung
The compound appears to contain a tert-butyl group, which is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often used in chemical transformations . For example, an efficient method for the transamidation of secondary amides with various amines including primary, secondary, cyclic and acyclic amines in the presence of tert-butyl nitrite has been demonstrated .Molecular Structure Analysis
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . Solid-state NMR experiments and DFT calculations have been carried out to determine the complex structures of coadsorbed 13C-labeled tert-butanol and NH3 in acidic H-ZSM-5 zeolite .Chemical Reactions Analysis
The tert-butyl group has been used in various chemical reactions. For instance, the Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Physical And Chemical Properties Analysis
The tert-butyl group is known for its unique properties. For example, it has been found that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Fuel Oxygenates
A comprehensive review on the fate of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface environment was conducted by Schmidt et al. (2004). This study discusses the thermodynamics of degradation processes utilizing various electron acceptors and emphasizes the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying degradation processes of recalcitrant compounds like MTBE and TBA. The paper highlights microbial degradation pathways and the impact of site-specific conditions on the biodegradation rates of these substances in groundwater, providing insights into environmental remediation strategies (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). Their study covers the detection of these compounds in various environmental matrices and human tissues, along with their transformation products. The review also discusses the toxicity implications of SPAs and their transformation products, suggesting directions for future research on minimizing environmental and health impacts of these compounds (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. Their research provides insights into the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a common gasoline additive, into less harmful substances. This study contributes to the understanding of advanced oxidation processes for the treatment of MTBE-contaminated environments (Hsieh, Tsai, Chang, & Tsao, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9(7-12(5)6)10(14)15-11(2,3)4/h7H,1-6H3/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFFPNCTSYAOCU-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166469 | |
| Record name | 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
CAS RN |
134653-71-7 | |
| Record name | 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134653-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine](/img/structure/B3232686.png)
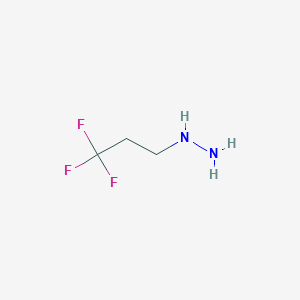
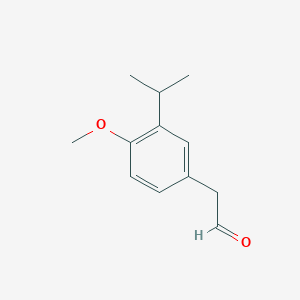
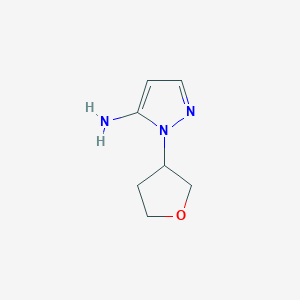
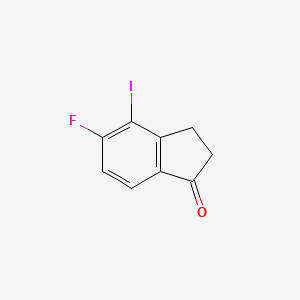
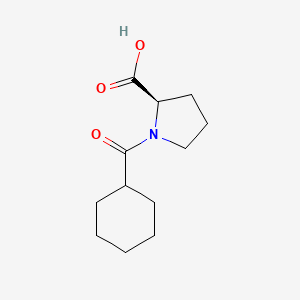
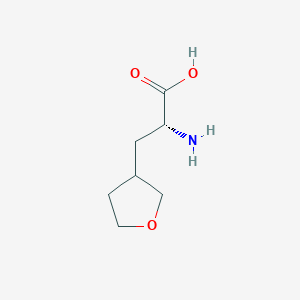
![5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3232735.png)
![2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3232738.png)
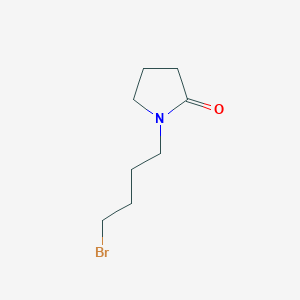
![Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate](/img/structure/B3232748.png)
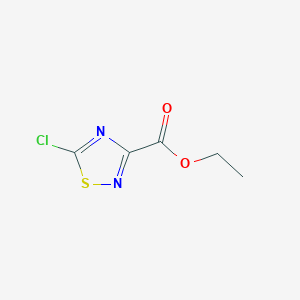
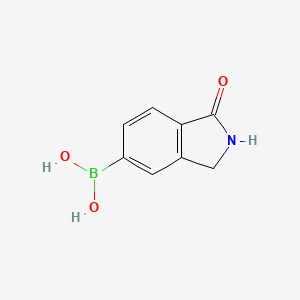
![2-Bromo-6-[7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B3232773.png)